molecular formula C22H36N4O4 B4217696 N'1,N'4-bis(cyclohexylcarbonyl)-1,4-cyclohexanedicarbohydrazide

N'1,N'4-bis(cyclohexylcarbonyl)-1,4-cyclohexanedicarbohydrazide

Cat. No.: B4217696
M. Wt: 420.5 g/mol
InChI Key: XQLBMSCURRNECG-UHFFFAOYSA-N
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Description

N’~1~,N’~4~-bis(cyclohexylcarbonyl)-1,4-cyclohexanedicarbohydrazide is a complex organic compound with a unique structure that includes multiple cyclohexane rings and carbohydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~4~-bis(cyclohexylcarbonyl)-1,4-cyclohexanedicarbohydrazide typically involves the reaction of cyclohexanecarbonyl chloride with 1,4-cyclohexanedicarbohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

On an industrial scale, the production of N’~1~,N’~4~-bis(cyclohexylcarbonyl)-1,4-cyclohexanedicarbohydrazide may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~4~-bis(cyclohexylcarbonyl)-1,4-cyclohexanedicarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’~1~,N’~4~-bis(cyclohexylcarbonyl)-1,4-cyclohexanedicarbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’~1~,N’~4~-bis(cyclohexylcarbonyl)-1,4-cyclohexanedicarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~,N’~4~-bis(cyclohexylcarbonyl)-1,4-cyclohexanedicarbohydrazide is unique due to its multiple cyclohexane rings and carbohydrazide groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-N',4-N'-bis(cyclohexanecarbonyl)cyclohexane-1,4-dicarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O4/c27-19(15-7-3-1-4-8-15)23-25-21(29)17-11-13-18(14-12-17)22(30)26-24-20(28)16-9-5-2-6-10-16/h15-18H,1-14H2,(H,23,27)(H,24,28)(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLBMSCURRNECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NNC(=O)C2CCC(CC2)C(=O)NNC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'1,N'4-bis(cyclohexylcarbonyl)-1,4-cyclohexanedicarbohydrazide
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N'1,N'4-bis(cyclohexylcarbonyl)-1,4-cyclohexanedicarbohydrazide
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N'1,N'4-bis(cyclohexylcarbonyl)-1,4-cyclohexanedicarbohydrazide
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